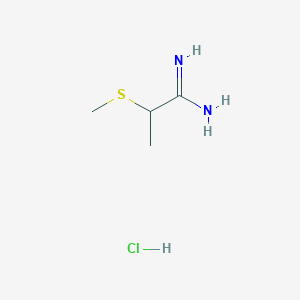

2-(Methylsulfanyl)propanimidamide hydrochloride

描述

2-(Methylsulfanyl)propanimidamide hydrochloride is a substituted propanimidamide derivative characterized by a methylsulfanyl (-SMe) group at the second carbon position and an amidine functional group protonated as a hydrochloride salt. The compound’s core structure suggests reactivity influenced by the amidine group and the sulfur-containing substituent, which may impact solubility, stability, and biological activity .

属性

分子式 |

C4H11ClN2S |

|---|---|

分子量 |

154.66 g/mol |

IUPAC 名称 |

2-methylsulfanylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C4H10N2S.ClH/c1-3(7-2)4(5)6;/h3H,1-2H3,(H3,5,6);1H |

InChI 键 |

AITCACNVHHBAAG-UHFFFAOYSA-N |

规范 SMILES |

CC(C(=N)N)SC.Cl |

产品来源 |

United States |

准备方法

General Synthetic Route

The core synthetic approach involves a nucleophilic addition of sulfamide to a halogenated propionitrile, followed by acid addition to form the hydrochloride salt. The reaction is typically conducted in a controlled temperature range with stirring to ensure complete conversion.

$$

\text{X-CH}2\text{-CH}2\text{-CN} + \text{sulfamide} + \text{acid} \rightarrow \text{2-(Methylsulfanyl)propanimidamide hydrochloride}

$$

Where X is a halogen (commonly chlorine).

Detailed Procedure

-

- Halogenated propionitrile (e.g., 3-chloropropionitrile)

- Sulfamide (NH2SO2NH2)

- Acid (commonly hydrogen chloride gas or alternative acids such as methanesulfonic acid)

-

- Temperature: 5°C to 80°C (preferably 40°C to 60°C)

- Reaction time: 5 to 240 hours (typically 8 to 16 hours)

- Stirring/agitation throughout the reaction

-

- Acid is added to the halogenated propionitrile.

- Sulfamide is added under continuous stirring.

- The mixture is maintained at the desired temperature for the reaction period.

- Upon completion, the suspension is diluted with an inert solvent such as methylene chloride or diethyl ether.

- The solid product is filtered and purified by resuspension in acetone, followed by filtration and drying.

Acid Selection and Its Impact

Traditional use of hydrogen chloride gas leads to handling difficulties due to:

- High volatility causing acid wastage

- Hygroscopic and corrosive reaction mixtures

- Increased suspension viscosity hindering stirring

- Need for degassing before filtration

Alternative acids such as methanesulfonic acid, benzenesulfonic acid, and p-toluenesulfonic acid have been employed to overcome these issues. These acids are easier to handle, less corrosive, and allow precise control of acid concentration.

Example: Methanesulfonic acid anhydrous (0.5 mole) in 3-chloropropionitrile (0.6 mole) with sulfamide (0.1 mole) heated at 55-60°C for 18 hours gave a clean product after filtration and acetone washing.

Molar Ratios and Yields

| Reactant | Molar Ratio (per mole sulfamide) | Notes |

|---|---|---|

| Halogenated propionitrile | 2.5 – 8.0 (preferably 6.0) | Excess can be recovered |

| Acid | 1.5 – 5.0 (preferably 2.0) | Solid or liquid acids preferred |

Yields vary depending on acid used and purification but typically range between 60-80% after recrystallization.

Purification

- After filtration, the crude solid is suspended in acetone to remove impurities.

- The suspension is filtered, and the product is dried under vacuum.

- This step improves purity and crystallinity.

Analytical and Spectral Data Supporting Preparation

Comparative Notes on Preparation Routes

While the above method is the standard for preparing this compound, alternative synthetic routes for related amidines involve Pinner reactions or aluminum-mediated nitrile amidine formation. However, these are less common for this specific compound due to lower yields and handling complexities.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Halogenated propionitrile | 2.5 – 8.0 mol per mol sulfamide | Preferably 6.0 mol |

| Acid | 1.5 – 5.0 mol per mol sulfamide | Preferably 2.0 mol; alternatives to HCl |

| Temperature | 5°C – 80°C | Preferably 40°C – 60°C |

| Reaction time | 5 – 240 hours | Typically 8 – 16 hours |

| Solvent for dilution | Methylene chloride, diethyl ether | For dilution before filtration |

| Solvent for purification | Acetone | For resuspension and purification |

| Yield | 60% – 80% | Dependent on acid and purification method |

化学反应分析

Types of Reactions

2-(Methylsulfanyl)propanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of substituted derivatives .

科学研究应用

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It may be used in the development of new materials or chemical processes

作用机制

相似化合物的比较

Structural Analog: 3-(Methylsulfanyl)propanimidamide Hydrochloride

- Structure : The 3-isomer positions the methylsulfanyl group at the third carbon.

- Comparison: The positional isomerism (2- vs.

Famotidine-Related Impurities

Compound: 3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanimidamide Hydrochloride (Famotidine Impurity A)

- Structure : Features a thiazole ring linked to the propanimidamide backbone via a methylsulfanyl bridge.

- Key Data: CAS No.: 76833-47-1 Regulatory Status: Recognized as a pharmacopoeial impurity (EP) in Famotidine synthesis. Molecular Formula: C₈H₁₄N₆S₂·HCl

- Comparison : The thiazole moiety enhances aromaticity and hydrogen-bonding capacity, differentiating it from the simpler 2-(Methylsulfanyl)propanimidamide. This structural complexity likely increases its role as a metabolic byproduct or synthetic intermediate in H₂ antagonist production .

Phenothiazine Derivatives

Compound: 2-(Methylsulfanyl)-10-[2-[(2RS)-piperidin-2-yl]ethyl]-10H-phenothiazine Hydrochloride

- Structure: Contains a phenothiazine core with a methylsulfanyl substituent.

- Key Data: CAS No.: 13002-81-8 Role: Impurity in thioridazine (antipsychotic drug) synthesis.

- Comparison : The extended aromatic system and piperidine side chain contrast sharply with the linear propanimidamide structure. The methylsulfanyl group here may influence dopamine receptor binding, a property absent in the target compound .

Data Tables: Comparative Analysis

Research Findings and Functional Insights

- Reactivity : The amidine group in 2-(Methylsulfanyl)propanimidamide hydrochloride is highly basic, facilitating salt formation (e.g., HCl) and interactions with acidic residues in biological targets.

- Toxicity: Analogous compounds like (2S)-2,5-diaminopentanamide dihydrochloride lack comprehensive toxicological data, suggesting similar gaps for the target compound .

- Solubility : Methylsulfanyl groups generally enhance lipophilicity, but the hydrochloride salt improves aqueous solubility, a trait critical for pharmaceutical formulations .

- Synthetic Utility : Structural analogs are pivotal in synthesizing larger molecules (e.g., Famotidine), where the propanimidamide moiety acts as a precursor .

生物活性

2-(Methylsulfanyl)propanimidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₄H₁₃ClN₂S

- Molecular Weight : 150.69 g/mol

This compound features a methylsulfanyl group attached to a propanimidamide backbone, which may influence its interaction with biological targets.

The biological activity of this compound has been linked to its ability to interact with various enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking catalytic functions.

- Receptor Modulation : It may interact with cell surface receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies suggest that this compound can scavenge free radicals, contributing to its antioxidant properties. The Oxygen Radical Absorbance Capacity (ORAC) assay has been utilized to assess its effectiveness in this regard.

- Antimicrobial Properties : Preliminary studies have shown potential antimicrobial effects against various pathogens, indicating its utility in developing antimicrobial agents.

- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines have shown promising results, suggesting potential applications in cancer therapy.

Case Studies and Experimental Results

- Antioxidant Capacity :

- Cytotoxicity Assays :

- Antimicrobial Testing :

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | ORAC Assay | Significant radical scavenging |

| Cytotoxicity | MTT Assay | Dose-dependent reduction in viability |

| Antimicrobial | Disc Diffusion Method | Inhibition against multiple pathogens |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Methylsulfanyl)propanimidamide hydrochloride, and how can purity be maximized?

- Methodological Answer :

- Step 1 : Start with propanimidamide as the core structure. Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or a methylsulfanylating agent (e.g., methyl disulfide) in an inert solvent like DMF under nitrogen .

- Step 2 : Purify intermediates using column chromatography (silica gel, eluent: dichloromethane/methanol gradient). Final hydrochlorination is achieved by treating the free base with HCl gas in anhydrous ether .

- Purity Optimization : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>98%). Recrystallize from ethanol/water mixtures to remove residual solvents .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d6) should show peaks for the amidine protons (δ 8.2–8.5 ppm) and methylsulfanyl group (δ 2.1 ppm, singlet) .

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ (calculated m/z for C₄H₁₁N₃S: 134.08) .

- Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm; retention time compared to a certified reference standard .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like nitric oxide synthase (NOS). Compare with analogs lacking the methylsulfanyl group to assess its role in hydrophobic interactions .

- Experimental Validation :

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant NOS isoforms. For example, incubate the compound with NOS and monitor L-citrulline production via HPLC .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varying sulfur-containing groups (e.g., sulfoxide, sulfone) to evaluate electronic and steric effects .

Q. How can contradictions in reported biological activities (e.g., cardiotonic vs. antimicrobial effects) be systematically addressed?

- Methodological Answer :

- Standardized Assay Conditions : Replicate studies under controlled parameters (pH, temperature, cell lines). For example, use H9c2 cardiomyocytes for cardiotonic assays and Gram-positive/negative bacterial strains for antimicrobial testing .

- Orthogonal Validation : Confirm results using multiple techniques (e.g., fluorescence-based calcium imaging for cardiotonic activity and broth microdilution for MIC determination) .

- Data Analysis : Apply multivariate statistical models to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What experimental designs are recommended for in vivo studies of this compound?

- Methodological Answer :

- Dose Optimization : Conduct pharmacokinetic studies in rodents to determine bioavailability and half-life. Use LC-MS/MS to quantify plasma concentrations .

- Toxicity Screening : Perform acute toxicity tests (OECD Guideline 423) and histopathological analysis of liver/kidney tissues .

- Mechanistic Studies : Use knockout animal models (e.g., NOS⁻/⁻ mice) to isolate the compound’s target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。